REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11]>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11]
|
Name
|
|
Quantity
|
9.11 g
|
Type
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reactant
|
Smiles
|
FC1=C(C=CC=C1)CCC#N
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
treated with borane-methyl sulfide complex (6 mL of ˜10 M, 60 mmol)
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Type
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DISTILLATION
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Details
|
Approximately half of the volume of the reaction was then distilled off
|
Type
|
ADDITION
|
Details
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treated dropwise with ice water (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated to a solid
|
Type
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DISSOLUTION
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Details
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The solid was then dissolved in water (100 mL)
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Type
|
ADDITION
|
Details
|
treated
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Type
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CONCENTRATION
|
Details
|
with concentrated (12 N)HCl (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic solution was removed
|
Type
|
TEMPERATURE
|
Details
|
the resulting aqueous mixture, cooled by the addition of ice
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with diethyl ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The diethyl ether extract
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |